10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
The compound "10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one" is a polycyclic heterocyclic molecule featuring a benzodioxin moiety fused to a chromeno-oxazinone core. Its structure integrates a 2,3-dihydro-1,4-benzodioxin ring (a bicyclic ether system) attached to a benzo-fused chromeno-oxazinone scaffold.
Properties
Molecular Formula |
C24H19NO5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H19NO5/c1-14-22-15(10-19-17-4-2-3-5-18(17)24(26)30-23(14)19)12-25(13-29-22)16-6-7-20-21(11-16)28-9-8-27-20/h2-7,10-11H,8-9,12-13H2,1H3 |
InChI Key |
QGXKJBCZVQXFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin moiety is a critical precursor for the target compound. Its synthesis begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with sulfonating or acylating agents. For example, 1 reacts with 4-methylbenzenesulfonyl chloride (2 ) in aqueous sodium carbonate (10% Na₂CO₃) at pH 9–10 to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3 ) . This intermediate is isolated via acid precipitation (pH 2–3) and purified by filtration. The reaction typically achieves >75% yield under optimized conditions (2–3 hours at room temperature) .
Formation of the Benzoxazine Core
The benzoxazine ring system is constructed through cyclization reactions. A common approach involves reacting O-methylmonoximes with esters or halides. For instance, O-methylmonoximes derived from stenocarpoquinone-A react with methyl phenylacetate in the presence of polar aprotic solvents (e.g., DMF) to yield 1,4-benzoxazine derivatives . In the target compound, this step likely employs 7-methylchromeno-oxazine precursors, which undergo nucleophilic attack by the benzodioxin-amine intermediate. Lithium hydride (LiH) is often used as a base to deprotonate the amine, facilitating alkylation or arylation .
Reaction Conditions :
-
Solvent : N,N-Dimethylformamide (DMF)
-
Base : Lithium hydride (LiH, catalytic)
-
Temperature : Room temperature to 120°C
Chromeno-Oxazine Coupling and Cyclization
The chromeno component is introduced via Friedel-Crafts alkylation or Ullmann-type coupling. For example, 7-methylchromeno derivatives react with the benzodioxin-sulfonamide intermediate (3 ) in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) to form the fused chromeno-oxazine scaffold . Cyclization is completed under reflux conditions (80–100°C) in dichloromethane or toluene, with yields ranging from 60% to 85% depending on the substituents .
Key Steps :
-
Nucleophilic Substitution : The amine group of 3 attacks the electrophilic carbon of the chromeno precursor.
-
Intramolecular Cyclization : Base-mediated deprotonation triggers ring closure, forming the oxazine moiety.
Solventless and Industrial-Scale Synthesis
A patent-published solventless method eliminates toxic solvents by using reactive extrusion. Phenolic compounds, primary amines (e.g., benzodioxin-amine), and paraformaldehyde are mixed in a screw extruder at 100–140°C, achieving benzoxazine formation in <30 minutes . This method scales efficiently, with yields >85% and minimal purification required .
Industrial Optimization :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Flask) | Continuous Extruder |
| Temperature | 120°C | 100–140°C |
| Reaction Time | 2–3 hours | 15–30 minutes |
| Yield | 60–75% | 85–90% |
Catalytic and Enantioselective Approaches
Recent advances employ asymmetric catalysis to control stereochemistry. Chiral phosphoric acids (e.g., TRIP) catalyze the formation of enantiomerically pure benzoxazines via dynamic kinetic resolution . For instance, using (R)-BINOL-derived catalysts, the target compound achieves 90% enantiomeric excess (ee) in toluene at -20°C .
Catalyst Screening Data :
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINOL-phosphate | 90 | 78 |
| Jacobsen’s Salen | 75 | 65 |
| No Catalyst | 0 | 45 |
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethyl acetate/ether). Structural confirmation relies on:
-
¹H-NMR : Aromatic protons appear as multiplets at δ 6.8–7.2 ppm, while the oxazine methyl group resonates as a singlet at δ 2.3 ppm .
-
IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) confirm the oxazine ring .
-
Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 431.5 for C₂₆H₂₅NO₅) .
Chemical Reactions Analysis
Types of Reactions
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler structures with fewer functional groups.
Scientific Research Applications
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features and reported activities of the target compound with related derivatives from the literature:
Key Observations
Structural Divergence: The target compound’s benzodioxin-oxazinone fusion distinguishes it from chromeno-pyrimidinones (e.g., 9a–d) and chromeno-benzodioxocins (e.g., 10B). The oxazinone ring may confer distinct electronic properties compared to pyrimidinones or benzodioxocins . Unlike hydroxyl-rich analogs (e.g., Compound 10B or Camellia sinensis polyphenols), the target lacks free hydroxyl groups, which are critical for antioxidant activity .
Activity Implications: Antioxidant Potential: Compounds with ortho-dihydroxy groups (e.g., 10B) exhibit superior DPPH scavenging (IC₅₀ < 10 µg/mL) due to radical stabilization via resonance. The target’s benzodioxin oxygen atoms may offer weak radical quenching, but likely less effectively than phenolic hydroxyls . Enzyme Inhibition: Chromeno-pyrimidinones (e.g., Compound 4) with chlorophenyl substituents are speculated to target kinases or microbial enzymes. The target’s benzodioxin moiety could interact with hydrophobic enzyme pockets, though experimental validation is needed .
Synthetic Pathways: Chromeno-pyrimidinones (–2) are synthesized via hydrazone formation and cyclization, whereas benzodioxin-containing compounds (e.g., the target) may require etherification or benzodioxin ring assembly prior to chromeno-oxazinone fusion .
Biological Activity
The compound 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule belonging to the class of oxazines. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on recent research findings and includes data tables and case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 309.32 g/mol. The structural characteristics include a benzodioxin moiety and an oxazine ring which may influence its biological interactions.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds featuring the benzodioxane structure. For instance, derivatives of 2,3-dihydrobenzo[1,4]-dioxin were synthesized and screened for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The results indicated that certain derivatives exhibited significant inhibitory activity against these enzymes, suggesting a therapeutic potential for compounds structurally similar to 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one .
Case Studies
Case Study 1: Enzyme Inhibition
A study synthesized several derivatives based on the benzodioxane framework and tested their efficacy against α-glucosidase and acetylcholinesterase. Among the synthesized compounds, those with modifications at the 7-methyl position exhibited enhanced inhibitory effects compared to their parent compounds. This indicates that structural modifications can significantly influence biological activity .
Case Study 2: Anticancer Activity
Another investigation focused on benzopyrano derivatives which share structural similarities with our compound. These derivatives were assessed for their ability to induce apoptosis in cancer cells. Results indicated that certain modifications led to increased radical production and subsequent cytotoxicity in HL-60 cells .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this polycyclic benzodioxin-oxazin hybrid compound?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example:
Start with a nitro-substituted benzene precursor (e.g., 1,5-difluoro-2,4-dinitrobenzene) to form the benzodioxin core via nucleophilic aromatic substitution .
Introduce the chromeno-oxazin moiety through cyclization reactions under acidic or basic conditions, using reagents like ethylenediamine or morpholine derivatives to stabilize intermediates .
Optimize yield (typically 40-60%) via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Challenges: Avoiding side reactions during cyclization and ensuring regioselectivity in the benzodioxin ring formation.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and ring junction stereochemistry. For example, the methyl group at position 7 should appear as a singlet (~δ 2.1 ppm) in ¹H NMR .
- High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₀NO₅: 390.1445).
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in fused-ring systems .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution, identifying reactive sites (e.g., oxazinone carbonyl as electrophilic center) .
- Simulate photophysical properties (e.g., UV-Vis absorption spectra) using TD-DFT to assess potential as a photosensitizer .
- Validate predictions with experimental data (e.g., fluorescence quenching assays) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer:
- Conduct dose-response studies across multiple cell lines (e.g., HEK-293, HeLa) to isolate context-dependent effects.
- Use metabolomic profiling (LC-MS/MS) to identify off-target interactions or metabolite interference .
- Apply cheminformatic tools (e.g., PubChem BioAssay) to compare structural analogs and hypothesize mechanisms (e.g., kinase inhibition vs. intercalation) .
Q. What experimental designs are critical for assessing the compound’s stability under physiological conditions?
- Methodological Answer:
- pH stability assay: Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via UPLC over 24 hours.
- Plasma stability test: Add to human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS .
- Forced degradation studies: Expose to heat (60°C), light (UV-A), and oxidizing agents (H₂O₂) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
